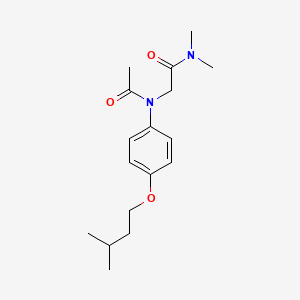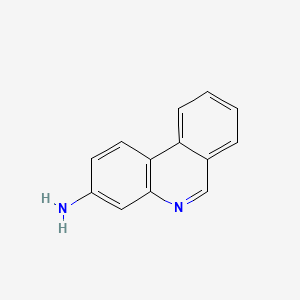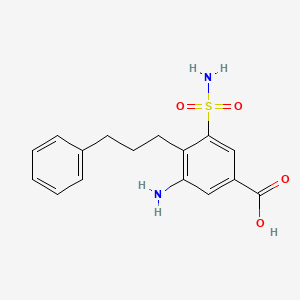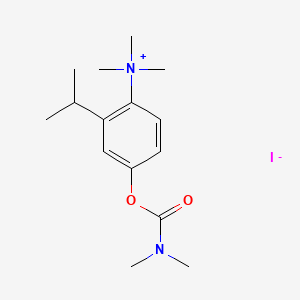
Carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide: is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which imparts specific chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide typically involves multiple steps. One common method includes the reaction of 4-(dimethylcarbamoyloxy)-2-propan-2-ylphenol with trimethylamine in the presence of an iodinating agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as crystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, cyanides, or thiolates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable in developing new compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interaction with biological molecules and its impact on cell function.
Medicine
In medicine, [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide is investigated for its therapeutic potential. It may have applications in treating certain medical conditions, although further research is needed to fully understand its efficacy and safety.
Industry
Industrially, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for specific applications, such as in the manufacture of specialty chemicals or as an intermediate in chemical synthesis.
作用机制
The mechanism of action of [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide involves its interaction with molecular targets in cells. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the context of its use.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Deoxycorticosterone: A steroid hormone with similar biological activity.
Uniqueness
What sets [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide apart is its specific molecular structure, which imparts unique chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses.
Conclusion
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide is a versatile compound with significant potential in multiple fields. Its unique structure and properties make it a valuable tool in scientific research, industrial applications, and potentially in medicine. Further research and development will continue to uncover new uses and enhance our understanding of this intriguing compound.
属性
CAS 编号 |
63981-53-3 |
|---|---|
分子式 |
C15H25IN2O2 |
分子量 |
392.28 g/mol |
IUPAC 名称 |
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H25N2O2.HI/c1-11(2)13-10-12(19-15(18)16(3)4)8-9-14(13)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1 |
InChI 键 |
DBMNNBLVHXQGOH-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


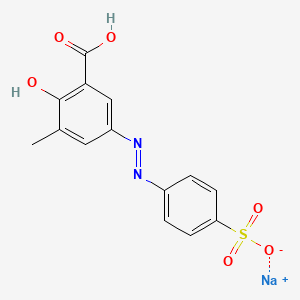
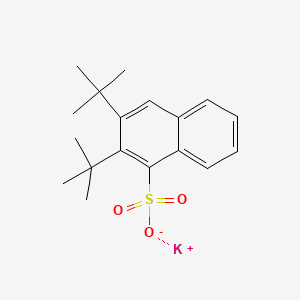
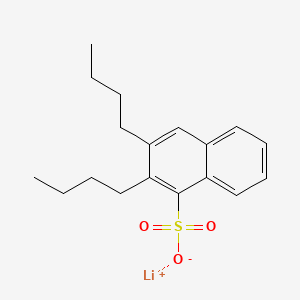

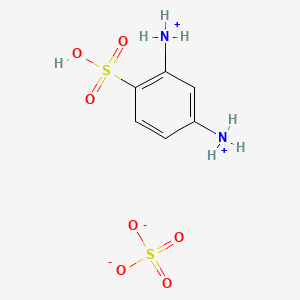
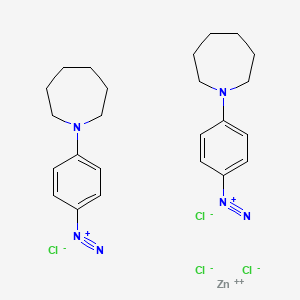
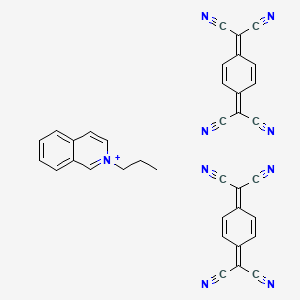
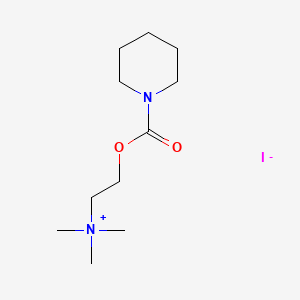

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
